molecular formula C7H21NSi2 B155166 Bis(trimethylsilyl)methylamine CAS No. 134340-00-4

Bis(trimethylsilyl)methylamine

Cat. No. B155166
M. Wt: 175.42 g/mol
InChI Key: RTSDKFPTCHQXCH-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)methylamine, commonly referred to as BSMA, is a primary amine that serves as a versatile reagent in organic synthesis. It is known for its ability to generate a wide array of N-bis(trimethylsilyl)methylamino derivatives, which are otherwise difficult to prepare directly. The bulkiness of the bissilylmethyl group imparts unique regio- and stereoselectivities in reactions, making BSMA a valuable synthetic intermediate. It is particularly noteworthy in the synthesis of nitrogen heterocycles and can act as a source of α-nitrogen carbanions under mild conditions .

Synthesis Analysis

BSMA can be synthesized through the reductive silylation of trimethylsilyl cyanide mediated by lithium metal. This method provides a straightforward route to obtain BSMA, which can then be purified by fractional distillation . Additionally, BSMA derivatives have been synthesized from olefinic amines using iron pentacarbonyl photocatalysed isomerisation, which results in complete conversion to the desired enamines . Another approach involves the preparation of novel N-[bis(trimethylsilyl)methyl]-1,2- and 1,3-diamines through bis-imination and cyanoethylation reactions followed by reduction .

Molecular Structure Analysis

The molecular structure of BSMA-related compounds has been elucidated through various techniques, including X-ray crystallographic analyses. For instance, bis- and tetra(trimethylsilyl) substituted lanthanocene methyl complexes have been characterized, revealing insights into their molecular frameworks .

Chemical Reactions Analysis

BSMA has been shown to act as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, leading to the formation of β-lactams in a single step . It also serves as a precursor for the synthesis of aminophospha(III)azene derivatives, which exhibit reactivity towards oxidation and can form stable monomeric metathio- and metaselenophosphoric acid derivatives . Furthermore, BSMA has been used to generate metal and metalloid bis(trimethylsilyl)methyls, which can be transformed into azaallyl and β-diketinimato ligands, highlighting its versatility in coordination chemistry10.

Physical and Chemical Properties Analysis

BSMA is a colorless liquid with a boiling point of 70°C at 25 mmHg. It is soluble in ethers, alcohols, dichloromethane, and most organic solvents. Its hydrochloride salt is soluble in water, alcohol, DMF, and DMSO. The purity of BSMA can be assessed using 1H, 13C, 29Si NMR, elemental analysis, and EIMS . The compound's spectral characteristics have been determined through IR, UV, NMR spectroscopy, and elemental analysis, providing a comprehensive understanding of its physical and chemical properties .

Scientific Research Applications

  • Synthesis of Nitrogen Heterocycles and Alpha-Nitrogen Carbanions Bis(trimethylsilyl)methylamine has been shown to be a source of various N-bis(trimethylsilyl)methylamino derivatives. These derivatives exhibit significant synthetic versatility, particularly in the chemistry of imines. The cleavage of Si-C bonds or abstraction of the methine proton enables the formation of α-nitrogen carbanions under mild conditions. This feature is particularly useful in β-lactam chemistry, introducing new synthetic methodologies in this field (Picard, 2000).

  • Reagent for N-Protecting Group and Synthesis of Derivatives BSMA serves as a reagent in the preparation of N-bis(trimethylsilyl)methyl amines, imines, and as a synthetic equivalent of N-methyl, N-(trimethylsilyl)methyl carbanion. It's also used as an N-protecting group in various synthetic processes. The physical data and solubility properties of BSMA make it a versatile reagent in organic synthesis (Wee & Zhang, 2009).

  • Application in Alumination of Terminal Alkynes BSMA has been employed in the alumination of terminal alkynes. Its use as a catalyst in this process enables metalation at room temperature with minimal catalyst loading, thereby providing an efficient and mild method for producing mixed dimethylalkynylaluminum reagents (Zhou, Lecourt, & Micouin, 2009).

  • Use in Gas-Liquid Chromatography In gas-liquid chromatography, bis(trimethylsilyl)acetamide, closely related to BSMA, has been used for silylating lipolysates. This process allows for direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column (Tallent & Kleiman, 1968).

  • Synthesis of Organometallic Compounds BSMA is integral in the synthesis of various organometallic compounds, including those that incorporate elements like germanium, silicon, and phosphorus. These compounds have applications in materials science and catalysis (Ossig et al., 1997).

  • Electrolyte Additives in Lithium-Ion Batteries Derivatives of BSMA, such as bis(trimethylsilyl) 2-fluoromalonate compounds, have been used as additives in lithium-ion battery electrolytes. These additives have shown to improve capacity retention and prevent the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces (Lyu et al., 2019).

Safety And Hazards

Bis(trimethylsilyl)methylamine is flammable and causes burns of eyes, skin, and mucous membranes . Its containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Bis(trimethylsilyl)methylamine is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . It is also used as a non-nucleophilic base in synthetic organic chemistry .

properties

IUPAC Name

bis(trimethylsilyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NSi2/c1-9(2,3)7(8)10(4,5)6/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSDKFPTCHQXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451218
Record name Bis(trimethylsilyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)methylamine

CAS RN

134340-00-4
Record name Bis(trimethylsilyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)methylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JP Picard, S Grelier, T Constantieux, J Dunogues… - …, 1993 - ACS Publications
An efficient preparative method for bis (trimethylsilyl) methylamine (BSMA), 1, starting from various cyanides or isocyanides and using reductivesilylation reaction is described. The …
Number of citations: 20 pubs.acs.org
JP Picard, F Fortis, S Grelier - Journal of organometallic chemistry, 2003 - Elsevier
Original N-[bis(trimethylsilyl)methyl]-1,2- and 1,3-diamines of type I were prepared either from bis-imination reaction of 1,2-dicarbonyl compounds with bis(trimethylsilyl)methylamine, …
Number of citations: 4 www.sciencedirect.com
S Grelier, T Constantieux, D Deffieux, M Bordeau… - …, 1994 - ACS Publications
Synthesis of the title compound, 1, via the electroreductive silylation of a series of unsaturated nitrogen derivatives, ie, trialkylsilyl cyanides, dimethylcyanamide, ierf-butyl isocyanide bis (…
Number of citations: 18 pubs.acs.org
JP Picard - Canadian Journal of Chemistry, 2000 - cdnsciencepub.com
Il a été montré que la bis(triméthylsilyl)méthylamine, BSMA, une amine primaire originale, peut être à la base d'une large variété de composés N-bis(triméthylsilyl)méthylaminés, qui ne …
Number of citations: 23 cdnsciencepub.com
N Lazareva, B Gostevskii, A Albanov… - Journal of …, 2022 - Elsevier
The novel N,N-bis(silylmethyl)anilines PhN(CH 2 SiX 3 ) 2 were obtained by the reaction of N-(silylmethyl)anilines PhNHCH 2 SiX 3 with chloromethylsilanes ClCH 2 SiX 3 (SiX 3 = …
Number of citations: 0 www.sciencedirect.com
JP Picard - Advances in Organometallic Chemistry, 2005 - books.google.com
ASMA arylsilylmethylamine Boc or boc t-butyloxycarbonate BSMA bis (silyl) methylamine n-BuLi n-butyllithium s-BuLi s-butyllithium t-BuLi t-butyllithium CAN cerium ammonium nitrate …
Number of citations: 45 books.google.com
C Palomo, JM Aizpurua, M Legido, JP Picard… - Tetrahedron letters, 1992 - Elsevier
A straightforward general access to diversely substituted acyclic or cyclic enamides and dienamides is accomplished by using a fluoride induced Peterson olefination of carbonyl …
Number of citations: 42 www.sciencedirect.com
JP Picard, S Grelier, J Dunoquès, JM Aizpuna… - Journal of …, 1991 - Elsevier
A handy preparation of bis( trimethylsilyl)methylamine Page 1 Cl Journal of Organometallic Chemistry, 419 (1991) Cl-C4 Elsevier Sequoia %A., Lausanne JOM 22260PC Preliminary …
Number of citations: 8 www.sciencedirect.com
C Crouzel, F Hinnen, E Maitre - Applied radiation and isotopes, 1995 - Elsevier
[ 11 C]methylisocyanate and [ 11 C]heptylisocyanate were prepared within 10–11 min in amounts of 180–270 mCi (6.66–10 GBq) by action of [ 11 C]COCl 2 on N,N-bis(trimethylsilyl)…
Number of citations: 32 www.sciencedirect.com
FA Lavallee, CR Russ - Inorganic and Nuclear Chemistry Letters, 1970 - Pergamon
Number of citations: 2

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